molecular formula C12H8N6 B103264 2H-Benzotriazole, 2-(2-azidophenyl)- CAS No. 15284-70-5

2H-Benzotriazole, 2-(2-azidophenyl)-

Cat. No. B103264
CAS RN: 15284-70-5
M. Wt: 236.23 g/mol
InChI Key: OSVLYBSRHUTBKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-Benzotriazole, 2-(2-azidophenyl)-, also known as BTA-N3, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. BTA-N3 is a versatile compound that can be synthesized using various methods, and its applications range from organic synthesis to material science. In

Mechanism Of Action

2H-Benzotriazole, 2-(2-azidophenyl)- has a unique mechanism of action that involves the formation of a triazole ring. The triazole ring is formed through the reaction of the azide group of 2H-Benzotriazole, 2-(2-azidophenyl)- with a terminal alkyne or an alkyne-containing compound. This reaction is known as the Huisgen cycloaddition or click reaction. The triazole ring formed through this reaction is stable and has a high degree of conjugation, which makes it useful for various applications.
Biochemical and Physiological Effects:
2H-Benzotriazole, 2-(2-azidophenyl)- has been shown to have low toxicity and is not mutagenic or carcinogenic. 2H-Benzotriazole, 2-(2-azidophenyl)- has been studied for its potential use as a fluorescent probe for imaging biological systems. 2H-Benzotriazole, 2-(2-azidophenyl)- has also been shown to have antimicrobial properties and has been studied for its potential use as an antimicrobial agent.

Advantages And Limitations For Lab Experiments

2H-Benzotriazole, 2-(2-azidophenyl)- has several advantages for lab experiments, including its versatility, stability, and ease of synthesis. 2H-Benzotriazole, 2-(2-azidophenyl)- can be synthesized using various methods, and its stability makes it useful for various applications. However, 2H-Benzotriazole, 2-(2-azidophenyl)- has some limitations, including its sensitivity to light and moisture, which can affect its stability and reactivity.

Future Directions

There are several future directions for research on 2H-Benzotriazole, 2-(2-azidophenyl)-, including the development of new synthesis methods, the exploration of its potential applications in drug delivery and imaging, and the study of its interactions with biological systems. 2H-Benzotriazole, 2-(2-azidophenyl)- has the potential to be used as a versatile building block for the synthesis of various materials and could have significant implications for the fields of material science and organic synthesis.

Synthesis Methods

2H-Benzotriazole, 2-(2-azidophenyl)- can be synthesized using various methods, including the reaction of 2-aminophenyl azide with 2H-benzotriazole, the reaction of 2-azidophenyl isocyanate with 2H-benzotriazole, and the reaction of 2-azidophenyl isothiocyanate with 2H-benzotriazole. The most commonly used method for synthesizing 2H-Benzotriazole, 2-(2-azidophenyl)- is the reaction of 2-aminophenyl azide with 2H-benzotriazole. This method involves the reaction of 2-aminophenyl azide with 2H-benzotriazole in the presence of a catalyst such as copper (I) iodide or palladium (II) acetate.

Scientific Research Applications

2H-Benzotriazole, 2-(2-azidophenyl)- has been extensively studied for its potential applications in various fields of science. In organic synthesis, 2H-Benzotriazole, 2-(2-azidophenyl)- is used as a reagent for the synthesis of various organic compounds, including heterocycles, azides, and alkynes. 2H-Benzotriazole, 2-(2-azidophenyl)- is also used as a stabilizer for polymers and as a corrosion inhibitor for metals. In material science, 2H-Benzotriazole, 2-(2-azidophenyl)- is used as a building block for the synthesis of various materials, including metal-organic frameworks, covalent organic frameworks, and porous organic polymers.

properties

CAS RN

15284-70-5

Product Name

2H-Benzotriazole, 2-(2-azidophenyl)-

Molecular Formula

C12H8N6

Molecular Weight

236.23 g/mol

IUPAC Name

2-(2-azidophenyl)benzotriazole

InChI

InChI=1S/C12H8N6/c13-17-14-11-7-3-4-8-12(11)18-15-9-5-1-2-6-10(9)16-18/h1-8H

InChI Key

OSVLYBSRHUTBKY-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)N=[N+]=[N-])N2N=C3C=CC=CC3=N2

Canonical SMILES

C1=CC=C(C(=C1)N=[N+]=[N-])N2N=C3C=CC=CC3=N2

Other CAS RN

15284-70-5

synonyms

2-(2-Azidophenyl)-2H-benzotriazole

Origin of Product

United States

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